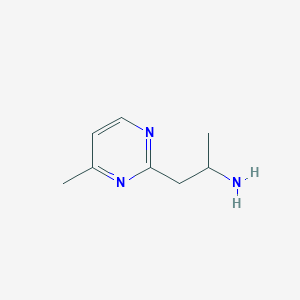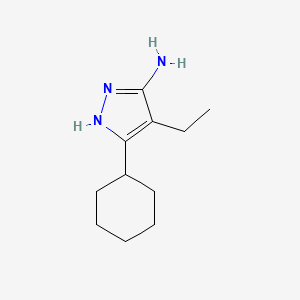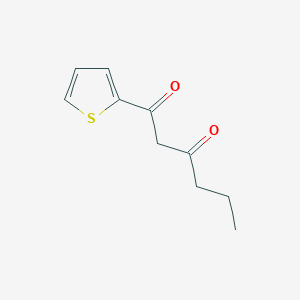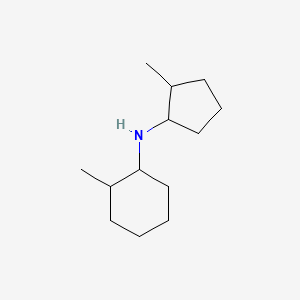![molecular formula C11H19NOS B13299599 (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13299599.png)
(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C₁₁H₁₉NOS and a molecular weight of 213.34 g/mol . This compound features a thiophene ring, which is a sulfur-containing heterocycle, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methoxypropylamine with 3-methylthiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its amine group allows it to form stable complexes with metal ions, which can be used in biochemical assays .
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The thiophene ring may also participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine: Similar structure but with a different position of the methyl group on the thiophene ring.
(3-Methoxypropyl)[1-(thiophen-2-yl)ethyl]amine: Lacks the methyl group on the thiophene ring.
Uniqueness
(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its reactivity and binding properties. This structural feature may result in different pharmacological or chemical properties compared to its analogs .
Properties
Molecular Formula |
C11H19NOS |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
3-methoxy-N-[1-(3-methylthiophen-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H19NOS/c1-9-5-8-14-11(9)10(2)12-6-4-7-13-3/h5,8,10,12H,4,6-7H2,1-3H3 |
InChI Key |
SKJJIIZAMJTGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13299526.png)





![2-[1-(Methylamino)cyclopentyl]ethanol](/img/structure/B13299568.png)

![{5-[(Propylamino)methyl]furan-2-yl}methanol](/img/structure/B13299582.png)

![4-[(Furan-2-ylmethyl)amino]butan-2-ol](/img/structure/B13299590.png)

